molecular formula C24H15Br B12953521 2-Bromotetraphenylene

2-Bromotetraphenylene

Cat. No.: B12953521
M. Wt: 383.3 g/mol
InChI Key: SSMFYDWSDZJCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic compound known for its unique structural and chemical properties. Tetraphenylene itself is characterized by a rigid, saddle-shaped framework formed by the ortho-annulation of four benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromotetraphenylene typically involves the bromination of tetraphenylene. One common method includes the reaction of tetraphenylene with N-bromosuccinimide (NBS) in the presence of a catalyst such as gold(III) chloride (AuCl3). The reaction is carried out in dichloroethane (DCE) at 80°C for 24 hours. The product is then purified by filtration and extraction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromotetraphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphenylenes, while coupling reactions can produce complex polycyclic aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Bromotetraphenylene involves its interaction with various molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. These reactions can modify the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .

Comparison with Similar Compounds

Uniqueness: 2-Bromotetraphenylene stands out due to its unique saddle-shaped structure and the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex polycyclic aromatic compounds and for applications in organic electronics .

Properties

IUPAC Name

2-bromotetraphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMFYDWSDZJCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C4C5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.